![molecular formula C13H19NO B1399899 [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine CAS No. 1341558-33-5](/img/structure/B1399899.png)
[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine
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Overview
Description
“[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine” is a chemical compound with the formula C₁₃H₁₉NO . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular formula of “this compound” is C₁₃H₁₉NO . This indicates that the compound contains 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen and oxygen atom each .Scientific Research Applications
Catalytic Amination of Alcohols : A study investigated the amination reaction of alcohols, including compounds similar to [1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine, in the presence of hydrogen and ammonia. The reaction yielded primary amines with high selectivity and conversion rates using specific catalysts (Kaniewska et al., 1988).
Influence of Protonation on Molecular Geometry : Another study focused on the crystal structures of aroxyalkylaminoalcohol derivatives, closely related to the compound of interest. It reported significant changes in molecular conformations and intermolecular interactions upon protonation of the nitrogen atom, affecting the orientation of aromatic rings in the structure (Nitek et al., 2022).
Synthesis of Cyclopropyl Amines : Research on the synthesis of 1-ethynylcyclopropylamine, a compound structurally related to this compound, highlighted methods to prepare such compounds efficiently. These methods are crucial for further exploration in various chemical and pharmaceutical applications (Kozhushkov et al., 2010).
Conformational Analyses in Different Environments : A study analyzed the crystal structures and conformations of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which share structural similarities with the compound . The research provided insights into how different salts and environments influence the molecular structure (Nitek et al., 2020).
Synthesis of Cyclopropyl Amines and Cyclopropanols : A study demonstrated the high-yield synthesis of cyclopropyl amines, related to this compound, using aluminum carbenoids. This method offers an advantage over traditional reagents in the preparation of such compounds (Kadikova et al., 2015).
Aminal-Enamine Equilibrium in Cyclopropane-carbaminals : This research synthesized various cyclopropane-carbaminals and investigated their aminal-enamine equilibrium. Such studies are fundamental to understanding the behavior of cyclopropyl-containing compounds in different chemical environments (Huber et al., 1977).
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-2-(3,4-dimethylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-3-6-12(7-10(9)2)15-8-13(14)11-4-5-11/h3,6-7,11,13H,4-5,8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGJTBBDBRXNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C2CC2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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